5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
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Overview
Description
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate is a complex organic compound that combines a diazonium salt with a naphthalene disulfonate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 5-chloro-2-methylaniline followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain the required reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, azo dyes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in biochemical assays and labeling techniques.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
- 5-chloro-2-methylbenzenediazonium;naphthalene-2,6-disulfonate
- 5-bromo-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
Uniqueness
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate is unique due to its specific substitution pattern and the presence of both diazonium and disulfonate groups.
Properties
CAS No. |
85223-02-5 |
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Molecular Formula |
C24H18Cl2N4O6S2 |
Molecular Weight |
593.5 g/mol |
IUPAC Name |
5-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-2-3-6(8)4-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
InChI Key |
RKYOJPJSEVANLF-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)[N+]#N.CC1=C(C=C(C=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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